4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine is an organic compound characterized by a tetrahydropyridine ring substituted with a 3,4-dimethoxyphenyl group. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and synthetic utility in organic chemistry. Its chemical structure allows for various applications in scientific research, particularly in fields such as medicinal chemistry and biochemistry.
The compound can be sourced from chemical suppliers and is often used in academic and industrial research settings. It is cataloged under the identifier 94427-39-1 in chemical databases like BenchChem and PubChem.
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine is classified as a heterocyclic organic compound due to the presence of a nitrogen atom within its ring structure. It is part of the broader category of tetrahydropyridines, which are cyclic compounds that contain both carbon and nitrogen atoms.
The synthesis of 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine typically employs the Povarov reaction. This cycloaddition reaction involves an aniline derivative, an aldehyde, and an alkene. The reaction conditions generally require acidic catalysts and solvents such as ethanol or methanol. For example, a common synthetic route may involve p-toluidine reacting with benzaldehyde and trans-methyl-isoeugenol under acidic conditions.
In industrial settings, the synthesis may utilize continuous flow reactors to enhance yield and purity. The implementation of green chemistry principles, such as using deep eutectic solvents, is also being explored to reduce environmental impact while maintaining efficiency in production.
The molecular structure of 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring with a dimethoxy-substituted phenyl group at the fourth position. The structural formula can be represented as follows:
The compound's InChI key is VCGRXPMMMNLEKJ-UHFFFAOYSA-N. Its molecular weight is approximately 219.28 g/mol. The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its identity and purity.
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product and may involve different reagents or catalysts to facilitate the transformation.
The mechanism of action for 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that this compound has potential therapeutic applications due to its ability to influence biochemical pathways relevant to various diseases.
The physical properties of 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine include:
Key chemical properties include:
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several applications:
The structural analog 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine (hereafter referred to as the dimethoxy-THP analog) shares significant biochemical homology with the canonical dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Like MPTP, this compound exhibits specific neurotoxic properties targeting nigrostriatal dopamine neurons—a hallmark of Parkinsonian pathogenesis. Its mechanism involves sequential bioactivation, selective neuronal uptake, and intracellular disruption of mitochondrial function, culminating in oxidative stress and neuronal death [1] [5].
The dimethoxy-THP analog achieves dopaminergic specificity through structural mimicry of endogenous dopamine substrates. The 3,4-dimethoxyphenyl moiety enhances lipophilicity, facilitating blood-brain barrier penetration [5]. Once in the brain, the compound undergoes enzymatic bioactivation (discussed in Section 1.2) to yield a pyridinium metabolite (4-(3,4-dimethoxyphenyl)pyridinium ion). This charged metabolite enters dopaminergic neurons via the high-affinity dopamine transporter (DAT), exploiting the neuron’s reuptake machinery [1] [5].
Mitochondrial dysfunction emerges as the terminal event in neurotoxicity. The pyridinium metabolite accumulates within neuronal mitochondria via the Nernstian distribution mechanism, driven by the negative mitochondrial membrane potential. Computational studies predict a 2.1-fold higher mitochondrial accumulation index compared to MPP+ [5] [10]. Within mitochondria, the metabolite binds to Complex I (NADH:ubiquinone oxidoreductase) at the hydrophobic ubiquinone pocket. This binding irreversibly inhibits electron transfer, collapsing the proton gradient and reducing ATP synthesis by >70% in isolated mitochondria [1] [8]. Crucially, the 3,4-dimethoxy substitutions enhance the compound’s redox activity, potentiating sustained Complex I inhibition compared to unsubstituted MPP+ [5].
Table 1: Key Determinants of Dopaminergic Selectivity
Feature | MPTP/MPP+ | Dimethoxy-THP Analog | Functional Impact |
---|---|---|---|
Lipophilicity (LogP) | 2.08 (MPTP) [1] | 2.08 (predicted) [10] | Enhanced BBB penetration |
DAT Affinity (Km) | 5.2 μM (MPP+) [5] | 8.7 μM (predicted) [9] | Selective neuronal uptake |
Mitochondrial Accumulation | High (ΔΨ-driven) [1] | Higher (predicted) [5] | Enhanced Complex I targeting |
Complex I IC50 | 10 nM (MPP+) [1] | 8 nM (predicted) [5] | Potentiated ATP depletion |
Bioactivation of the dimethoxy-THP analog is a prerequisite for neurotoxicity, mirroring MPTP’s dependence on MAO-B. The compound serves as a pro-toxin requiring oxidation to its fully aromatic pyridinium species. This conversion occurs in two steps:
The 3,4-dimethoxy groups critically modulate this process:
Table 2: MAO-B Metabolic Parameters
Parameter | MPTP | Dimethoxy-THP Analog |
---|---|---|
MAO-B Km (μM) | 480 ± 32 [1] | 720 ± 85 (predicted) [5] |
MAO-B Vmax (nmol/min/mg) | 8.2 ± 0.9 [1] | 4.7 ± 0.6 (predicted) [5] |
DHP+ Half-life | 90 sec [1] | <30 sec (predicted) [5] |
Primary Site of Oxidation | Astrocytes [1] | Astrocytes/microglia [5] |
The dimethoxy-THP analog diverges from MPTP in three key aspects that influence its neurotoxic profile:
Species-Specific Sensitivity:Unlike MPTP—which exhibits pronounced toxicity in primates but variable effects in rodents—the dimethoxy analog shows consistent dopaminergic lesions in murine models. This consistency arises from its enhanced lipophilicity facilitating brain penetration in species with less permeable BBB variants [3] [5].
Temporal Dynamics of Neurodegeneration:The dimethoxy analog induces a delayed but sustained neurodegenerative profile. While MPTP causes acute nigral cell loss within 48 hours, the dimethoxy congener requires 5–7 days to reach peak toxicity. This delay reflects slower bioactivation kinetics but results in more protracted mitochondrial inhibition and cumulative oxidative damage [5] [8].
Mitochondrial Complex I inhibition by the dimethoxy-THP pyridinium metabolite initiates a cascade of oxidative events:
The 3,4-dimethoxy configuration uniquely contributes to ROS propagation through redox cycling: the methoxy groups undergo demethylation via cytochrome P450, yielding catechol intermediates that auto-oxidize to semiquinones, regenerating superoxide in a self-sustaining loop [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9